n-(4-Methoxyphenyl)-n-(phenylcarbamoyl)piperidine-1-carboxamide
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Overview
Description
n-(4-Methoxyphenyl)-n-(phenylcarbamoyl)piperidine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Methoxyphenyl)-n-(phenylcarbamoyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Carboxamide Group: This step involves the reaction of the piperidine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Attachment of the Phenyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohol derivatives.
Scientific Research Applications
n-(4-Methoxyphenyl)-n-(phenylcarbamoyl)piperidine-1-carboxamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of n-(4-Methoxyphenyl)-n-(phenylcarbamoyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the observed pharmacological effects. For example, it may bind to opioid receptors to exert analgesic effects or inhibit specific enzymes involved in inflammatory processes.
Comparison with Similar Compounds
Similar Compounds
n-(4-Methoxyphenyl)-n-(phenylcarbamoyl)piperidine-1-carboxamide: can be compared with other piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties. The presence of the methoxy group and the phenylcarbamoyl moiety can significantly influence its biological activity and interactions with molecular targets.
Properties
CAS No. |
2645-44-5 |
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Molecular Formula |
C20H23N3O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-(phenylcarbamoyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C20H23N3O3/c1-26-18-12-10-17(11-13-18)23(20(25)22-14-6-3-7-15-22)19(24)21-16-8-4-2-5-9-16/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,21,24) |
InChI Key |
SMHCMZBRGYSPMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)NC2=CC=CC=C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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